molecular formula C15H20BrN B13946741 6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane

6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane

Cat. No.: B13946741
M. Wt: 294.23 g/mol
InChI Key: DXSVUFGTZRCBRB-UHFFFAOYSA-N
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Description

6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzylamine derivative with a suitable spirocyclic precursor under controlled conditions. The bromomethyl group is introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sodium Hydride (NaH): Used as a base in substitution reactions.

    Palladium Catalysts: Used in various coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted azaspiro compounds, oxidized derivatives, and cyclized products with enhanced biological activity .

Mechanism of Action

The mechanism of action of 6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The spirocyclic structure provides rigidity and specificity to the compound, enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane is unique due to its combination of a benzyl group and a bromomethyl group on the spirocyclic scaffold. This combination provides a balance of hydrophobic and reactive properties, making it a versatile intermediate for various chemical transformations and biological applications .

Properties

Molecular Formula

C15H20BrN

Molecular Weight

294.23 g/mol

IUPAC Name

6-benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C15H20BrN/c16-10-14-8-15(9-14)6-7-17(12-15)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2

InChI Key

DXSVUFGTZRCBRB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)CBr)CC3=CC=CC=C3

Origin of Product

United States

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